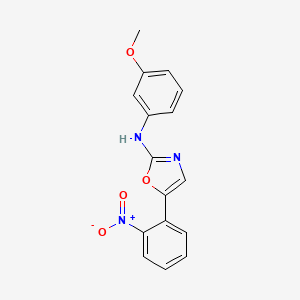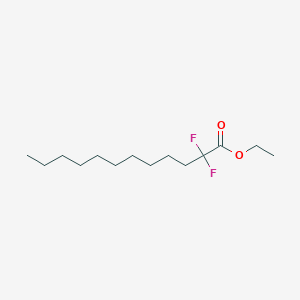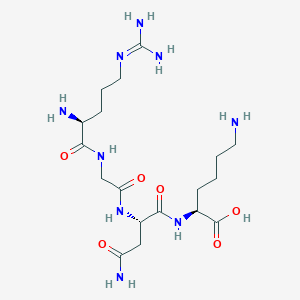
L-Lysine, L-arginylglycyl-L-asparaginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-arginylglycyl-L-asparaginyl- is a complex peptide composed of the amino acids lysine, arginine, glycine, and asparagine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginylglycyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginylglycyl-L-asparaginyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be used to produce L-lysine through solid-state fermentation using agricultural by-products .
化学反応の分析
Types of Reactions
L-Lysine, L-arginylglycyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine and arginine residues.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the formation of reduced peptide bonds.
科学的研究の応用
L-Lysine, L-arginylglycyl-L-asparaginyl- has numerous applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial properties.
Industry: Utilized in the production of biopolymers and as a component in various biochemical assays
作用機序
The mechanism of action of L-Lysine, L-arginylglycyl-L-asparaginyl- involves its interaction with various molecular targets and pathways:
Lysine: Plays a role in protein synthesis and calcium absorption.
Arginine: Involved in nitric oxide synthesis and immune function.
Glycine: Acts as a neurotransmitter and is involved in collagen synthesis.
Asparagine: Participates in protein synthesis and ammonia detoxification
類似化合物との比較
Similar Compounds
L-Arginine: Similar in structure and function, involved in nitric oxide synthesis.
L-Lysine: Essential amino acid, important for protein synthesis.
L-Asparagine: Non-essential amino acid, involved in protein synthesis and ammonia detoxification.
特性
CAS番号 |
586950-39-2 |
|---|---|
分子式 |
C18H35N9O6 |
分子量 |
473.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N9O6/c19-6-2-1-5-11(17(32)33)27-16(31)12(8-13(21)28)26-14(29)9-25-15(30)10(20)4-3-7-24-18(22)23/h10-12H,1-9,19-20H2,(H2,21,28)(H,25,30)(H,26,29)(H,27,31)(H,32,33)(H4,22,23,24)/t10-,11-,12-/m0/s1 |
InChIキー |
DUZPNUFYUNTVQB-SRVKXCTJSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


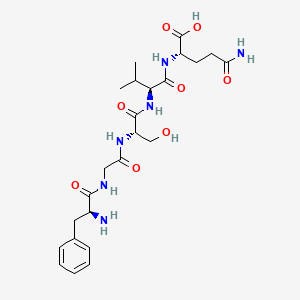
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
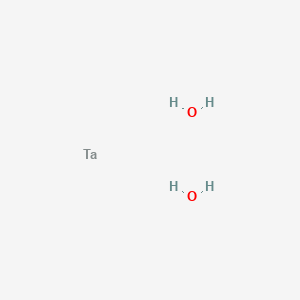
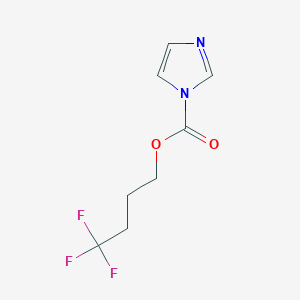
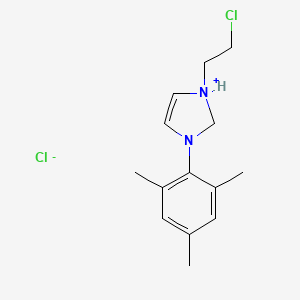
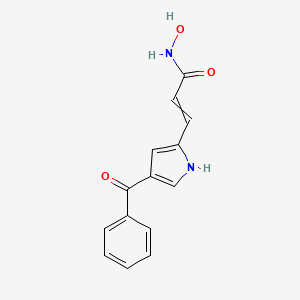
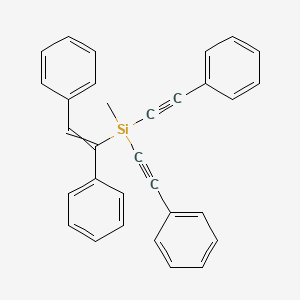
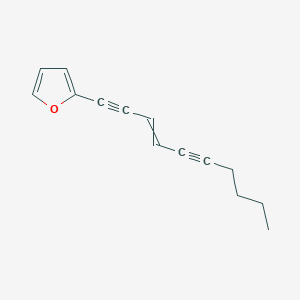
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
